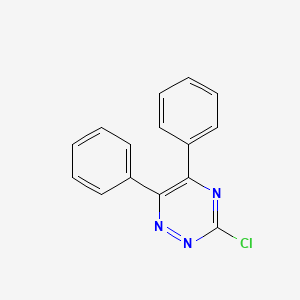

3-Chloro-5,6-diphenyl-1,2,4-triazine

Descripción

Overview of 1,2,4-Triazine (B1199460) Derivatives in Organic Synthesis and Heterocyclic Chemistry

The 1,2,4-triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms at the 1, 2, and 4 positions of the ring. ijpsr.info This particular arrangement of nitrogen atoms imparts unique chemical properties that have made these compounds a subject of great interest in organic synthesis and medicinal chemistry. benthamdirect.comingentaconnect.com 1,2,4-triazine derivatives are recognized for their wide array of applications, stemming from their diverse biological activities. ijpsr.infobenthamdirect.comingentaconnect.com Research has demonstrated their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. benthamdirect.comingentaconnect.com

The synthesis of the 1,2,4-triazine core can be achieved through various methods, often involving the condensation of 1,2-dicarbonyl compounds with reagents like mono acyl hydrazine (B178648), followed by cyclization. pnrjournal.com More modern and efficient methods, such as [4+2] domino annulation reactions, have also been developed to produce these derivatives from readily available starting materials. rsc.org The versatility of the triazine ring allows for the introduction of various functional groups, leading to a vast library of compounds with tailored properties. researchgate.net This adaptability makes them valuable scaffolds in the development of new pharmaceuticals and functional materials like dyes and pesticides. benthamdirect.comingentaconnect.com

Role of 3-Chloro-5,6-diphenyl-1,2,4-triazine as a Key Synthetic Intermediate

Within the extensive family of triazines, this compound stands out as a particularly valuable synthetic intermediate. Its structure, featuring two phenyl groups at positions 5 and 6 and a reactive chlorine atom at position 3, makes it a versatile building block for creating more complex molecules. The chlorine atom is the key to its utility, as it can be readily displaced through various chemical reactions.

The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the triazine ring activates the chlorine atom, allowing it to be easily replaced by a wide range of nucleophiles, such as amines, thiols, or alkoxides. This reactivity enables the straightforward synthesis of diverse 3-substituted-5,6-diphenyl-1,2,4-triazine derivatives. Furthermore, it serves as a substrate in transition-metal-catalyzed reactions, expanding its synthetic potential.

The typical synthesis of this compound involves a two-step process. First, the intermediate 5,6-diphenyl-3-hydroxy-1,2,4-triazine is formed by the condensation of benzil (B1666583) with semicarbazide (B1199961) hydrochloride. This intermediate is then subjected to chlorination to yield the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34177-11-2 matrix-fine-chemicals.com |

| Molecular Formula | C₁₅H₁₀ClN₃ matrix-fine-chemicals.com |

| Molecular Weight | 267.72 g/mol matrix-fine-chemicals.com |

| IUPAC Name | this compound matrix-fine-chemicals.com |

Table 2: Key Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom is displaced by various nucleophiles, including amines, thiols, and alkoxides, to form new derivatives. |

| Electrophilic Addition | The attached phenyl groups can undergo reactions such as nitration or sulfonation. |

| Oxidation and Reduction | The compound can be oxidized to form corresponding oxides or reduced to form amines under specific conditions. |

| Metal-Catalyzed Amination | It serves as a substrate in transition-metal-catalyzed amination reactions. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSREUKSXAZODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302200 | |

| Record name | 3-Chloro-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34177-11-2 | |

| Record name | as-Triazine,6-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5,6 Diphenyl 1,2,4 Triazine

Established Synthetic Routes for 3-Chloro-5,6-diphenyl-1,2,4-triazine

The synthesis of the target compound is achieved through several reliable methods, starting from advanced intermediates. These routes leverage the reactivity of the triazine ring system to introduce the chloro substituent at the 3-position.

Chlorination of 3-Hydroxy-5,6-diphenyl-1,2,4-triazine

A primary and direct method for synthesizing this compound involves the chlorination of its corresponding 3-hydroxy analogue. This transformation is typically accomplished by treating 3-Hydroxy-5,6-diphenyl-1,2,4-triazine with a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction generally requires heating the mixture under reflux conditions for a period of approximately two hours to ensure complete conversion of the hydroxyl group to the chloro substituent. This method is a common nucleophilic substitution reaction employed in the synthesis of chloro-substituted heterocycles.

Condensation Reactions of Benzil (B1666583) Derivatives with Hydrazine (B178648) Precursors

The formation of the this compound can also be approached through the initial construction of the triazine ring system. This involves the condensation of a benzil derivative, specifically benzil itself, with a suitable hydrazine precursor. A key example is the reaction of benzil with aminoguanidine (B1677879), which leads to the formation of 3-Amino-5,6-diphenyl-1,2,4-triazine. at.ua This amino-triazine can then be converted to the 3-hydroxy derivative, for instance, by treatment with nitrous acid, which is subsequently chlorinated as described previously. at.ua This multi-step approach highlights the versatility of benzil as a starting material for accessing variously substituted 5,6-diphenyl-1,2,4-triazines.

Indirect Methods via Oxidation of Thioureas to Ureas as Intermediates

An indirect pathway to the title compound can be envisioned through the formation and subsequent transformation of thiourea (B124793) derivatives. This process begins with the versatile intermediate, 3-Amino-5,6-diphenyl-1,2,4-triazine. The reaction of this amino-triazine with various isothiocyanates, such as methyl isothiocyanate or phenyl isothiocyanate, in refluxing ethanol (B145695) yields the corresponding N¹,N³-disubstituted thioureas. researchgate.net While direct oxidation of these thioureas to the target chloro-triazine is not explicitly detailed, such intermediates are pivotal. In principle, these thioureas could be oxidized to their urea (B33335) analogues, which can then be hydrolyzed to the 3-hydroxy-triazine. This hydroxy intermediate serves as the direct precursor for the final chlorination step. This route underscores the chemical utility of the amino group on the triazine ring for further functionalization and elaboration. researchgate.net

Table 1: Summary of Synthetic Routes for this compound

| Route | Starting Material | Key Reagents | Key Intermediate |

| Direct Chlorination | 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | Phosphorus oxychloride (POCl₃) | None (Direct Conversion) |

| Condensation/Conversion | Benzil | Aminoguanidine, Nitrous Acid, POCl₃ | 3-Amino-5,6-diphenyl-1,2,4-triazine |

| Indirect (Thiourea) | 3-Amino-5,6-diphenyl-1,2,4-triazine | Isothiocyanates | N-(5,6-diphenyl-1,2,4-triazin-3-yl)thioureas |

Preparation of Key Intermediates

The efficient synthesis of this compound is highly dependent on the availability of its precursors. The following sections detail the established methods for preparing these crucial starting materials.

Synthesis of 5,6-Diphenyl-3-hydroxy-1,2,4-triazine

The essential precursor, 5,6-Diphenyl-3-hydroxy-1,2,4-triazine (which can exist in its tautomeric form, 5,6-Diphenyl-1,2,4-triazin-3(2H)-one), is synthesized via a condensation reaction. researchgate.net The process involves reacting a diaryl diketone, such as benzil, with semicarbazide (B1199961) hydrochloride. The reaction is typically conducted in acetic acid as a solvent, with sodium acetate (B1210297) present, and is heated under reflux conditions overnight (for approximately 12-16 hours). Upon cooling, the reaction mixture is poured into water, causing the product to precipitate. The resulting solid is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 5,6-Diphenyl-3-hydroxy-1,2,4-triazine intermediate.

Efficient Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine from Dibenzoyl and Aminoguanidine Bicarbonate

Another pivotal intermediate, 3-Amino-5,6-diphenyl-1,2,4-triazine, is effectively prepared through the cyclocondensation of dibenzoyl (benzil) with aminoguanidine bicarbonate. at.ua This reaction is a cornerstone for building the 3-amino-substituted triazine ring system. The synthesis is typically carried out by refluxing benzil and aminoguanidine bicarbonate in a solvent such as n-butanol. mdpi.com This one-step process provides a direct and efficient route to the amino-triazine precursor, which is fundamental for various synthetic transformations leading to the final chlorinated product and other derivatives. at.uamdpi.com

Table 2: Reaction Parameters for Intermediate Synthesis

| Intermediate | Starting Materials | Reagents/Solvent | Conditions |

| 5,6-Diphenyl-3-hydroxy-1,2,4-triazine | Benzil, Semicarbazide hydrochloride | Sodium acetate, Acetic acid | Reflux, 12-16 hours |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Benzil (Dibenzoyl), Aminoguanidine bicarbonate | n-Butanol | Reflux |

Optimization of Synthetic Strategies for this compound

The continual evolution of synthetic organic chemistry has led to the development of advanced methodologies aimed at improving reaction efficiency, safety, and product yields. In the context of this compound synthesis, several optimized strategies have emerged, focusing on the use of high-pressure conditions and catalytic systems to drive the cyclization and subsequent functionalization reactions. These methods offer significant advantages over traditional synthetic routes, which often require harsh conditions and extended reaction times.

High-Pressure Reaction Conditions and Q-Tube Reactor Applications in Triazine Synthesis

The application of high-pressure conditions in a sealed system represents a significant advancement in the synthesis of heterocyclic compounds, including 1,2,4-triazines. The use of specialized equipment, such as the Q-tube reactor, facilitates reactions at temperatures above the solvent's boiling point, thereby accelerating reaction rates and often improving yields.

The Q-tube reactor is a safe and efficient tool for conducting reactions under elevated pressure and temperature. nih.govacs.org This methodology has been successfully applied to the synthesis of various triazine derivatives, demonstrating its superiority over conventional refluxing conditions. nih.govacs.org For the synthesis of this compound, a hypothetical reaction could involve the condensation of benzil with aminoguanidine hydrochloride to form an intermediate, which is then cyclized and chlorinated. The high pressure and temperature inside the Q-tube would drive the reaction towards completion in a significantly shorter time frame.

A key advantage of this approach is the ability to reach temperatures that are not achievable under standard atmospheric pressure, which can be crucial for overcoming activation energy barriers in the cyclization process. For instance, reactions that might be sluggish at the boiling point of ethanol can be efficiently carried out at 130 °C in a Q-tube. nih.govacs.org This technique is particularly beneficial for the construction of the 1,2,4-triazine (B1199460) core.

Below is a hypothetical data table illustrating the potential benefits of using a Q-tube reactor for a key step in triazine synthesis, based on analogous reactions reported in the literature. nih.gov

Table 1: Comparison of Conventional Reflux vs. Q-Tube Reactor for a Hypothetical Triazine Synthesis Step

| Entry | Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Reflux | 80 | 12 | 65 |

| 2 | Q-Tube Reactor | 130 | 0.75 | 92 |

Data is hypothetical and based on analogous reactions for illustrative purposes.

Trifluoroacetic Acid (TFA)-Catalyzed Methodologies

Trifluoroacetic acid (TFA) is a strong organic acid that has found widespread use as a catalyst in various organic transformations, including the synthesis of heterocyclic compounds. nih.govwikipedia.orgorganic-chemistry.org Its volatility and solubility in common organic solvents make it a convenient and effective catalyst. wikipedia.org In the context of triazine synthesis, TFA can be employed to catalyze the cyclocondensation reactions that form the core triazine ring.

The catalytic role of TFA is particularly evident in reactions involving the condensation of dicarbonyl compounds with hydrazine derivatives. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine, thereby promoting the cyclization process. acs.org Research on the synthesis of related pyrido[1,2-b] acs.orgresearchgate.netresearchgate.nettriazine derivatives has shown that a catalytic amount of TFA (e.g., 10 mol%) can significantly enhance the reaction rate and yield. nih.govacs.org

For the synthesis of this compound, a TFA-catalyzed approach could be applied to the cyclization of the intermediate formed from benzil and a suitable hydrazine precursor. The reaction would likely be carried out in a solvent such as ethanol, with the addition of a catalytic amount of TFA. This methodology often leads to cleaner reactions with fewer byproducts compared to uncatalyzed or base-catalyzed methods.

The combination of TFA catalysis with high-pressure Q-tube technology presents a particularly powerful strategy. The acid catalyst accelerates the reaction, while the high temperature and pressure ensure rapid and efficient conversion.

Below is a data table summarizing the effect of a TFA catalyst on a hypothetical key cyclization step in the synthesis of a 1,2,4-triazine, based on published data for similar systems. nih.govacs.org

Table 2: Effect of TFA Catalyst on a Hypothetical Triazine Cyclization Reaction in a Q-Tube Reactor

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 0 | 130 | 60 | 45 |

| 2 | TFA | 5 | 130 | 40 | 85 |

| 3 | TFA | 10 | 130 | 40 | 94 |

| 4 | TFA | 15 | 130 | 40 | 94 |

Data is hypothetical and based on analogous reactions for illustrative purposes.

Chemical Reactivity and Derivatization of 3 Chloro 5,6 Diphenyl 1,2,4 Triazine

Nucleophilic Substitution Reactions at the C-3 Position of 3-Chloro-5,6-diphenyl-1,2,4-triazine

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. The chlorine atom serves as a good leaving group, allowing for its replacement by various nucleophiles. This reactivity is a cornerstone of its use as a building block in the synthesis of more complex heterocyclic systems. The general scheme for this reaction involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a substituted product. matrix-fine-chemicals.com

The chlorine atom at the C-3 position of this compound can be readily displaced by amino groups through reactions with primary amines and other nitrogen-based nucleophiles. This process, known as amination, is a fundamental method for introducing nitrogen-containing functional groups into the triazine core. For example, the reaction with aminoguanidine (B1677879) bicarbonate can lead to the formation of 3-amino-5,6-diphenyl-1,2,4-triazine, a key starting material for further derivatization. researchgate.net These aminated derivatives are themselves valuable precursors for synthesizing fused heterocyclic systems. researchgate.net

Table 1: Examples of Amination Reactions

| Reactant | Nucleophile | Product |

| This compound | Primary Amine (R-NH₂) | 3-(Alkylamino)-5,6-diphenyl-1,2,4-triazine |

| Benzil (B1666583), Aminoguanidine Bicarbonate | - | 3-Amino-5,6-diphenyl-1,2,4-triazine researchgate.net |

While direct nucleophilic substitution is effective, transition-metal-catalyzed reactions can also be employed for the amination of the 3-chloro-1,2,4-triazine (B11772924) core. Catalysts, such as those based on palladium, are commonly used in cross-coupling reactions to form carbon-nitrogen bonds. chemicalbook.com These methods can offer advantages in terms of reaction conditions and functional group tolerance. For instance, tetrakis(triphenylphosphine)palladium(0) has been used as a catalyst in related triazine systems to facilitate the coupling between the chloro-triazine and various nucleophiles, including boronic acids in Suzuki-type couplings. chemicalbook.com

In addition to nitrogen nucleophiles, this compound reacts with sulfur and oxygen nucleophiles like thiols and alkoxides. The reaction with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻) results in the formation of a 3-thioether derivative. The corresponding product, 5,6-diphenyl-1,2,4-triazine-3-thiol, is a versatile intermediate that can be further functionalized. For example, it can react with ethyl chloroacetate (B1199739) to form an ester, which can then be converted into other heterocyclic structures like thiazolidinone or benzimidazole (B57391) derivatives. researchgate.net Similarly, alkoxides (R-O⁻) can displace the chloride to yield 3-alkoxy-5,6-diphenyl-1,2,4-triazines.

Table 2: Reactions with Thiol and Alkoxide Nucleophiles

| Nucleophile | Product Class |

| Thiols (R-SH) | 3-(Alkylthio)-5,6-diphenyl-1,2,4-triazines |

| Alkoxides (R-OH) | 3-Alkoxy-5,6-diphenyl-1,2,4-triazines |

Beyond simple substitution at the C-3 position, the 1,2,4-triazine ring can undergo more complex interactions with certain strong nucleophiles, leading to covalent additions to the ring itself or resulting in unexpected products.

Under certain conditions, strong nucleophiles such as carbanions can add to the electron-deficient carbon atoms of the triazine ring. For instance, the isobutyronitrile (B166230) carbanion, generated from isobutyronitrile with a strong base, can participate in a covalent addition to the C-5 atom of the this compound ring. This type of reaction highlights the electrophilic nature of the triazine ring carbons, which can compete with the C-3 position for nucleophilic attack, especially when highly reactive nucleophiles are used. The control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these alternative reaction pathways.

The reaction of chloro-triazines with nucleophiles can sometimes lead to unexpected products through complex reaction pathways. nih.gov While direct substitution is the most common outcome, rearrangements or subsequent reactions can occur. In related heterocyclic systems, attempts to chlorinate hydrazide derivatives have led to unexpected molecular transformations and the formation of chloro- and trichloromethyl-substituted pyrazoles instead of the expected acid chlorides. rsc.org Furthermore, studies on other triazine isomers, like 1,2,3-triazine-1-oxides, have shown that the site of nucleophilic attack (e.g., at the C-4 or C-6 position) can be reversed depending on the specific nucleophile used, demonstrating the nuanced and sometimes unpredictable nature of reactivity in these nitrogen-rich heterocycles. nih.gov These findings underscore the importance of detailed mechanistic studies to fully understand the reactivity patterns of substituted triazines.

Complex Nucleophilic Additions to the Triazine Ring

Electrophilic Reactions on Phenyl Substituents

The phenyl groups attached to the triazine ring can participate in electrophilic aromatic substitution reactions. The triazine ring is strongly electron-withdrawing, which deactivates the phenyl rings towards electrophilic attack and generally directs incoming electrophiles to the meta- and para-positions.

Nitration: Aromatic compounds can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com While specific studies on the nitration of this compound are not extensively detailed in the provided results, the general mechanism of electrophilic aromatic substitution is applicable. masterorganicchemistry.com The reaction would involve the attack of the π-electrons of the phenyl rings on the nitronium ion. masterorganicchemistry.com Research on similarly deactivated systems, such as 1-chloro-4-nitrobenzene, confirms that nitration proceeds, yielding the expected nitro products. rsc.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the phenyl rings can be achieved through treatment with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). masterorganicchemistry.com This process involves the HSO₃⁺ cation or SO₃ as the active electrophile. masterorganicchemistry.com The existence of sulfonated derivatives like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid strongly suggests that the phenyl rings on the core triazine structure are amenable to sulfonation. sigmaaldrich.com

| Reaction | Reagents | Active Electrophile | Product Type |

| Nitration | Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Nitronium Ion (NO₂⁺) | Nitro-substituted Phenyl Ring |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | Sulfur Trioxide (SO₃) or HSO₃⁺ | Sulfonic acid-substituted Phenyl Ring |

Oxidation and Reduction Pathways

The this compound molecule possesses sites that are susceptible to both oxidation and reduction.

Oxidation: The triazine ring, containing nitrogen atoms, can be oxidized to form the corresponding N-oxides. Studies on the related compound 3-amino-5,6-diphenyl-as-triazine have shown that oxidation with peracids can occur on the triazine ring. nih.gov This suggests that the nitrogen atoms in the 1,2,4-triazine ring of the chloro-derivative are potential sites for oxidation.

Reduction: Reduction pathways for this compound can involve the triazine ring or the chloro substituent. A common transformation is the nucleophilic substitution of the chlorine atom, which can be replaced by a hydride ion from a reducing agent. Alternatively, catalytic hydrogenation or other reducing conditions can lead to the reduction of the triazine ring itself. In related pyrazinone systems, derivatives have been successfully reduced using sodium borohydride (B1222165) (NaBH₄). acs.org

Coupling Reactions for Extended Molecular Architectures

The chloro-substituent at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoborane (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly effective for aryl halides, including chloroarenes. libretexts.org Although chlorine is the least reactive of the halogens for this transformation, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction. libretexts.org

The this compound can act as the halide partner in Suzuki couplings. For instance, a similar compound, 2-chloro-4,6-diphenyl-1,3,5-triazine, readily undergoes Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst and a base to form 2,4,6-triphenyl-1,3,5-triazine (B147588). chemicalbook.comthermofisher.com This demonstrates the feasibility of replacing the chlorine atom with a variety of aryl or vinyl groups to create extended molecular architectures. chemicalbook.com The cross-coupling of chlorotriazoles has been reported as a viable synthetic strategy. rsc.org

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Organoborane | Phenylboronic Acid | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the catalytic cycle |

| Base | Potassium Carbonate (K₂CO₃) | Activates the organoborane |

| Solvent | Tetrahydrofuran (THF) / Water | Reaction medium |

Functionalization and Reactivity of Derived Triazines

The chlorine atom on this compound can be readily displaced by various nucleophiles, most notably amines, to produce functionalized derivatives. The resulting 3-amino-5,6-diphenyl-1,2,4-triazine is a versatile intermediate with its own distinct reactivity. researchgate.net

The amino group at the 3-position of the triazine ring exhibits significant nucleophilicity, allowing it to react with a range of electrophilic reagents. researchgate.net

Isothiocyanate Reagents: The reaction of 3-Amino-5,6-diphenyl-1,2,4-triazine with isothiocyanates (such as cyclohexyl isocyanate, methyl isothiocyanate, and phenyl isothiocyanate) leads to the formation of N¹,N³-disubstituted thiourea (B124793) derivatives. researchgate.net These can subsequently undergo ring-closure reactions, for example with diethyl malonate, to yield more complex heterocyclic systems like barbituric and thiobarbituric acids bearing a 1,2,4-triazine moiety. researchgate.net

Carbonyl Reagents: The amino-triazine derivative can react with carbonyl compounds. researchgate.net The reaction of various 2-amino libretexts.orgresearchgate.nettriazines with ketones, in the presence of a copper catalyst and an iodine oxidant, can selectively yield N-( libretexts.orgresearchgate.nettriazine-2-yl) α-ketoamides or N-( libretexts.orgresearchgate.nettriazine-2-yl) amides through oxidative C-C bond cleavage. nih.gov Additionally, the amino group can participate in three-component Mannich-type reactions with an aldehyde and a ketone to form β-amino carbonyl compounds. tandfonline.com

Carbonitrile Reagents: The reactivity of amino and hydrazino triazines towards activated carbonitriles is a known pathway for generating fused heterocyclic systems. researchgate.netresearchgate.net For example, a related derivative, 6-(5,6-diphenyl-1,2,4-triazin-3-yl)picolinonitrile, which contains a carbonitrile group, is used as a substrate in microwave-assisted annulation reactions with benzohydrazides to form functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles. acs.orgacs.org This highlights the synthetic utility of incorporating and reacting with carbonitrile functionalities within the triazine framework.

| Reagent Type | Example Reagent | Product |

| Isothiocyanate | Phenyl isothiocyanate | N¹,N³-disubstituted thiourea |

| Carbonyl (Ketone) | Acetophenone | N-triazinyl α-ketoamide or N-triazinyl amide |

| Carbonitrile | Activated Carbonitriles | Fused heterobicyclic nitrogen systems |

Formation of Fused Heterocyclic Systems

The reactivity of the this compound core is well-suited for the construction of more complex, fused heterocyclic systems. The chlorine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution, opening pathways to introduce functionalities that can subsequently undergo intramolecular cyclization. This section explores the synthesis of fused triazine and thiazine (B8601807) systems originating from this versatile precursor.

Synthesis of Triazino[4,3-b]mdpi.combenchchem.commedsci.cntriazines

The construction of the triazino[4,3-b] mdpi.commedsci.cntriazine ring system from this compound is primarily achieved through a hydrazino-intermediate. The initial step involves the nucleophilic displacement of the chlorine atom by hydrazine (B178648) hydrate, a reaction that typically proceeds under mild conditions to yield 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776). nih.gov This key intermediate possesses a nucleophilic hydrazino group poised for cyclization with appropriate bielectrophilic partners.

Subsequent reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with reagents containing two electrophilic sites leads to the formation of the fused triazine ring. For instance, treatment with chloroacetonitrile (B46850) results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] mdpi.commedsci.cntriazine. In this reaction, the terminal nitrogen of the hydrazino group initially attacks the electrophilic carbon of chloroacetonitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic fused system.

The general synthetic pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | This compound | Hydrazine Hydrate | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Nucleophilic substitution of the chloro group. |

| 2 | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] mdpi.commedsci.cntriazine | Cyclocondensation to form the fused ring system. |

Electrophilic Heterocyclization to Thiazolo/Thiazino[3,2-b]mdpi.combenchchem.commedsci.cntriazinium Halides

The synthesis of fused thiazolo[3,2-b] mdpi.commedsci.cntriazinium and thiazino[3,2-b] mdpi.commedsci.cntriazinium systems from this compound involves a multi-step sequence initiated by the introduction of a sulfur nucleophile. The chloro-triazine is first converted to its corresponding 3-thio derivative, 5,6-diphenyl-1,2,4-triazine-3-thione, via reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea.

This triazine-thione intermediate is then subjected to alkylation with a bifunctional electrophile, such as a dihaloalkane (e.g., 1,2-dibromoethane (B42909) or 1,3-dibromopropane) or an α-haloketone. This reaction forms an S-alkylated intermediate. Subsequent intramolecular cyclization, driven by the attack of a ring nitrogen (typically N2) onto the second electrophilic carbon, results in the formation of the fused thiazolo or thiazino ring. This final step is an electrophilic heterocyclization that generates the corresponding thiazolo[3,2-b] mdpi.commedsci.cntriazinium or thiazino[3,2-b] mdpi.commedsci.cntriazinium halide. The reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a known method for producing thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org

The general synthetic approach is summarized in the following table:

| Starting Material | Reagent Sequence | Intermediate | Fused System |

| 5,6-Diphenyl-1,2,4-triazine-3-thione | 1. 1,2-Dibromoethane 2. Heat | S-(2-Bromoethyl)-5,6-diphenyl-1,2,4-triazin-3-yl sulfide | Thiazolo[3,2-b] mdpi.commedsci.cntriazinium Bromide |

| 5,6-Diphenyl-1,2,4-triazine-3-thione | 1. 1,3-Dibromopropane 2. Heat | S-(3-Bromopropyl)-5,6-diphenyl-1,2,4-triazin-3-yl sulfide | Thiazino[3,2-b] mdpi.commedsci.cntriazinium Bromide |

Conjugation Reactions (e.g., Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates)

The 1,2,4-triazine moiety, particularly when substituted with phenyl groups, can be conjugated to other complex aromatic systems to generate hybrid molecules with potentially novel properties. Research has demonstrated the synthesis of conjugates linking the 5,6-diphenyl-1,2,4-triazine (B1616786) framework to biologically relevant scaffolds like xanthone (B1684191) and acridone (B373769). mdpi.comnih.gov

The synthesis of these conjugates often involves a condensation reaction between a derivative of the 1,2,4-triazine and a functionalized xanthone or acridone. A key reaction involves the condensation of benzil monohydrazone with a functionalized xanthone or acridone aldehyde. For example, 2-(3,6-diphenyl-1,2,4-triazin-5-yl)-1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one (9a) has been synthesized. mdpi.com This compound is a direct conjugate of a diphenyl-1,2,4-triazine and an acridone core. Similarly, the synthesis of 4-(3,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-1,3-dihydroxy-9H-xanthen-9-one (12a) demonstrates the successful conjugation with a xanthone scaffold. mdpi.com

These syntheses highlight a powerful strategy for linking the 1,2,4-triazine unit to other complex molecules. The resulting conjugates, such as those with acridone and xanthone, have been investigated for their biological activities, including anticancer properties. mdpi.comnih.gov

A selection of synthesized conjugates is presented below:

| Compound ID | Name | Molecular Formula | Reference |

| 7a | 2-(3,6-Diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one | C₃₀H₂₄N₄O₃ | mdpi.com |

| 9a | 2-(3,6-Diphenyl-1,2,4-triazin-5-yl)-1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one | C₃₀H₂₂N₄O₃ | mdpi.com |

| 12a | 4-(3,6-Diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-1,3-dihydroxy-9H-xanthen-9-one | Not explicitly provided, but structure shown | mdpi.com |

Advanced Spectroscopic and Crystallographic Investigations

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 3-Chloro-5,6-diphenyl-1,2,4-triazine. Each technique offers unique insights into the molecular structure.

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including specific chemical shifts (δ) and coupling constants (J), for this compound are not extensively detailed in publicly available research literature. While NMR data exists for many related 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives, direct and specific spectral assignments for the title compound are not provided in the consulted sources. rsc.orgchemicalbook.com The analysis of related structures suggests that the phenyl protons would appear in the aromatic region of the ¹H NMR spectrum, and the various carbon atoms of the triazine and phenyl rings would be distinguishable in the ¹³C NMR spectrum. However, without specific experimental data, precise assignments remain speculative.

Table 1: Summary of NMR Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | Not Available | Data not available in search results |

| ¹³C NMR | Not Available | Data not available in search results |

Data not available in the provided search results.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the molecular formula is established as C₁₅H₁₀ClN₃, corresponding to a molecular weight of approximately 267.72 g/mol . matrix-fine-chemicals.com While various mass spectrometry techniques like GC-MS and ESI-MS are commonly used for the analysis of triazine compounds, specific fragmentation patterns and high-resolution mass spectrometry (HRMS) data for this compound were not detailed in the available search results. e3s-conferences.orgnist.gov

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀ClN₃ | matrix-fine-chemicals.com |

| Molecular Weight | 267.72 g/mol | matrix-fine-chemicals.com |

| HRMS Data | Not available in search results | |

| Major Fragmentation Peaks (m/z) | Not available in search results |

Data not available in the provided search results.

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption maxima (λmax) provide information about the conjugated systems present. Studies on similar 1,2,4-triazine derivatives show that these compounds typically exhibit absorption bands in the UV region. e3s-conferences.orgasianpubs.orgnih.gov However, specific experimental λmax values for this compound dissolved in various solvents were not found in the reviewed literature.

Table 3: UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Not Available | Data not available in search results | Data not available in search results |

Data not available in the provided search results.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While IR spectra have been reported for many triazine analogs, detailing characteristic peaks for C=N, C-Cl, and aromatic C-H bonds, specific vibrational frequencies (in cm⁻¹) for this compound were not available in the consulted research. e3s-conferences.orgasianpubs.orgsci-hub.se

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| C=N (Triazine ring) | Data not available in search results |

| C-Cl Stretch | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results |

| Phenyl ring C=C Stretch | Data not available in search results |

Data not available in the provided search results.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallographic analysis of this compound reveals specific details about its solid-state conformation. The central 1,2,4-triazine ring is planar. The two phenyl groups attached at positions C5 and C6 are not coplanar with this triazine ring. Instead, they are significantly twisted. The phenyl group at the C5 position is inclined at an angle of 89.97° relative to the plane of the triazine ring, while the phenyl group at the C6 position is inclined at 55.52°. This twisted conformation is likely due to steric hindrance between the phenyl groups and the triazine core.

Table 5: Crystallographic Data for this compound

| Structural Feature | Description |

|---|---|

| Triazine Ring Conformation | Planar |

| Phenyl Ring at C5 | Inclined at 89.97° to the triazine plane |

| Substituent Position | Dihedral Angle (°) Relative to Triazine Plane | Reference |

|---|---|---|

| C-5 Phenyl Group | 89.97 | |

| C-6 Phenyl Group | 55.52 |

Analysis of Intramolecular Interactions (e.g., C-H···N Hydrogen Bonds)

In related heterocyclic structures, such as certain bis(chlorophenyl)-1,2,4-triazole isomers, weak intramolecular C-H···N hydrogen bonds contribute to conformational stability. researchgate.net These interactions typically involve a hydrogen atom from a phenyl ring forming a weak hydrogen bond with a nitrogen atom of the azine ring. However, specific crystallographic data detailing the bond lengths and angles of such intramolecular interactions within the this compound molecule are not extensively documented in the available research.

Intermolecular Hydrogen Bonding Networks in Crystal Structures

The crystal packing of triazine derivatives is often stabilized by a network of intermolecular hydrogen bonds. In structural isomers like 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, which form two-dimensional polymeric structures. researchgate.net These networks are crucial for the cohesion and stability of the crystal lattice. researchgate.net For this compound itself, which lacks N-H donors, the primary intermolecular forces would likely involve weaker C-H···N or C-H···Cl interactions, though specific details on these networks are not prominently featured in the analyzed literature.

Fluorescence Spectral Studies (in solid state and solution for derivatives or complexes)

While this compound serves as a key building block, its derivatives and metal complexes exhibit notable fluorescence properties.

Metal complexes involving a Schiff base of a 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) derivative have been synthesized and studied. researchgate.net For Ni(II) and Cu(II) complexes with 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazine-3-yl)hydrazine, the emission spectra are attributed to π∗ →π and LUMO→HOMO electronic transitions. researchgate.net

Furthermore, Iridium(III) complexes functionalized with 2,4,6-triphenyl-1,3,5-triazine (B147588) groups show photoluminescent properties that are highly sensitive to the solvent environment. rsc.org In non-polar media, the emission originates from a triplet state (T1) with mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. rsc.org As solvent polarity increases, the T1 state gains intraligand charge transfer (ILCT) character, which significantly modulates the complex's phosphorescence. rsc.org

Other related heterocyclic systems, such as isoxazolyl-derived 1,4-dihydroazolo[5,1-c] matrix-fine-chemicals.comresearchgate.nettriazines, are known to exhibit blue or blue-green fluorescence in solution, with emission maxima recorded in the range of 433 to 488 nm. mdpi.com

| Compound Type | Key Spectral Feature | Emission Range / Character | Reference |

|---|---|---|---|

| Ni(II) and Cu(II) complexes of a Schiff base derivative | Emission attributed to electronic transitions | π∗ →π and LUMO→HOMO | researchgate.net |

| Ir(III) complexes with triphenyl triazine | Solvent-dependent phosphorescence | MLCT/LC character in non-polar media; ILCT character in polar media | rsc.org |

| Isoxazolyl-derived dihydroazolo matrix-fine-chemicals.comresearchgate.nettriazines | Fluorescence in solution | 433 - 488 nm (blue/blue-green) | mdpi.com |

Computational and Theoretical Chemistry of 3 Chloro 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Molecular Mechanics (MM) and Density Functional Theory (DFT) Studies

Molecular mechanics and, more prominently, Density Functional Theory (DFT) are powerful tools for investigating the properties of triazine systems. DFT, particularly using hybrid functionals like B3LYP, has become a standard method for obtaining accurate predictions of geometric and electronic properties. nih.govnih.gov

The three-dimensional arrangement of atoms in 3-Chloro-5,6-diphenyl-1,2,4-triazine and its derivatives is crucial for its reactivity and interactions. Computational methods are used to find the most stable conformation (the lowest energy state) of the molecule.

Geometry optimization of 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives using DFT with basis sets such as 6-31G(d) has revealed that these molecules are characteristically non-planar. nih.govbohrium.com The primary reason for this is the steric hindrance between the two bulky phenyl groups attached at the 5- and 6-positions of the triazine ring. To minimize this steric repulsion, the phenyl rings rotate out of the plane of the central triazine ring. nih.gov For instance, in a study of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (a closely related derivative), the dihedral angle of one of the phenyl groups relative to the triazine moiety was calculated to be 33.44°. nih.gov This twisting of the phenyl groups reduces the extent of π-conjugation across the molecule. nih.gov

Conformational analysis, often performed using DFT calculations, can identify the most stable conformers by comparing their total and thermodynamic energies. researchgate.net For complex derivatives, multiple conformers may exist, and identifying the global minimum energy structure is essential for accurate property prediction.

Table 1: Calculated Optimized Geometrical Parameters for a Representative 5,6-diphenyl-1,2,4-triazine Derivative (DTT)* Data extracted from studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Dihedral Angle | Phenyl ring relative to triazine moiety | 33.44° |

| Dihedral Angle | Second phenyl ring relative to triazine moiety | Not specified, but also non-planar |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that primarily dictate the electronic behavior of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability, reactivity, and electronic transition properties. nih.govnih.gov

DFT and Time-Dependent DFT (TD-DFT) calculations are extensively used to determine the energies and distributions of these orbitals for triazine derivatives. nih.govnih.govfrontiersin.org For derivatives of 5,6-diphenyl-1,2,4-triazine, the HOMO is often localized on the electron-donating parts of the molecule, such as a sulfur atom in thione derivatives, while the LUMO is typically distributed across the electron-accepting triazine and phenyl groups. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov The introduction of different substituent groups can effectively tune the FMO energy levels and, consequently, the electronic and optical properties of the molecule. nih.govfrontiersin.org

Table 2: Calculated Frontier Molecular Orbital Energies for 5,6-diphenyl-1,2,4-triazine Derivatives Data extracted from a study on various derivatives for dye-sensitized solar cells nih.gov

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg1) (eV) |

|---|---|---|---|

| DTT* | -6.07 | -1.99 | 4.08 |

| BDTTB** | -5.65 | -2.02 | 3.63 |

| BDTTMB*** | -5.74 | -1.89 | 3.85 |

DTT: 5,6-diphenyl-1,2,4-triazine-3(4H)-thione **BDTTB: 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane* ***BDTTMB: 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene*

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional extension (3D-QSPR) are computational techniques that correlate the structural features of molecules with their physical, chemical, or biological properties. refaad.comresearchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds and guiding rational design. nih.govekb.eg

For triazine derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various biological targets. nih.govasianpubs.org The process involves several key steps:

Dataset Compilation : A set of molecules with known activities (e.g., inhibitory concentrations, pIC50) is divided into a training set to build the model and a test set to validate it. nih.gov

Molecular Alignment : This is a critical step where all molecules in the dataset are superimposed based on a common substructure or a template molecule (often the most active one). nih.govasianpubs.org

Model Generation : Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D-QSAR models are generated. nih.govekb.eg CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor properties.

Model Validation : The predictive power of the generated models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (e.g., > 0.6) indicates good predictability. nih.gov

Contour Map Analysis : The results are visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease the desired property. For example, a green contour in a CoMFA steric map indicates that bulky substituents are favored in that region for higher activity, while a blue contour in an electrostatic map suggests that electropositive groups are beneficial.

A 3D-QSAR study on 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors yielded robust CoMFA and CoMSIA models with high predictive power, identifying key hydrogen bond and hydrophobic interactions necessary for activity. nih.gov Such models provide a theoretical basis for the future design and structural optimization of potent triazine-based compounds. nih.gov

Table 3: Example Statistical Results of a 3D-QSAR Study on Triazine Derivatives Data extracted from a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Number of Components |

|---|---|---|---|---|

| CoMFA | 0.613 | 0.966 | 142.9 | 5 |

| CoMSIA | 0.669 | 0.985 | 258.8 | 6 |

Investigation of Photophysical Properties and Mechanisms (for relevant derivatives)

The interaction of light with triazine derivatives is fundamental to their application in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and UV absorbers. nih.govrsc.org Computational studies are crucial for understanding the mechanisms governing their photophysical behavior.

When a molecule absorbs light, it moves to an excited electronic state. It must then return to the ground state through various deactivation pathways, which can be radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing). A particularly important and ultrafast non-radiative pathway in certain molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrsc.orgmdpi.com

ESIPT is a phototautomerization process where a proton is transferred between a donor and an acceptor group within the same molecule in the excited state. mdpi.com This process is characteristic of molecules that contain a pre-existing intramolecular hydrogen bond, such as 2-(2-hydroxyphenyl)-1,3,5-triazine derivatives. acs.org Upon photoexcitation, the acidity and basicity of the proton donor (hydroxyl group) and acceptor (triazine nitrogen) increase, facilitating an almost barrierless proton transfer. mdpi.comnih.gov This creates an excited keto-tautomer, which has a different electronic structure and typically emits light at a much longer wavelength (a large Stokes shift) than the initial enol form. rsc.orgnih.gov This ESIPT cycle provides an efficient channel for dissipating the absorbed energy. rsc.org

The presence of an intramolecular hydrogen bond (IMHB) is a critical structural feature that dictates the photophysical behavior and photostability of many triazine derivatives, especially those designed as UV absorbers. acs.orgnih.gov

In compounds like 2-(2-hydroxyphenyl)-4,6-diaryl-1,3,5-triazines, the IMHB between the phenolic hydroxyl group and a nitrogen atom of the triazine ring is the cornerstone of their function. acs.org This hydrogen bond creates the necessary conformation for the ESIPT process to occur efficiently. The ESIPT cycle is an extremely rapid and effective pathway for dissipating harmful UV energy as heat, returning the molecule to its original ground state without undergoing degradation. This rapid, reversible cycle is what imparts high photostability to these compounds, making them effective UV stabilizers.

If the intramolecular hydrogen bond is broken or absent (for example, by replacing the hydroxyl proton with a methyl group or in certain polar solvents), the ESIPT pathway is blocked. acs.org In such cases, other, less efficient deactivation pathways like phosphorescence may become dominant, and the molecule's photostability is significantly reduced. acs.org Computational methods like the Molecular Tailoring Approach (MTA) can be used to calculate the energy of these intramolecular hydrogen bonds, confirming their strength and importance in these systems. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as a this compound derivative, might interact with a protein's active site.

Molecular docking simulations have been effectively employed to predict the binding modes of derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold with various protein targets. Although specific studies focusing exclusively on the 3-chloro derivative are not extensively documented, research on closely related analogs, such as those with amino or oxadiazole substitutions at the 3-position, provides a strong basis for predicting its interaction profile.

For instance, derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one have been identified as potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies of these compounds revealed that the 5,6-diphenyl moiety plays a crucial role in anchoring the ligand within the binding site of the COX-2 enzyme. researchgate.net This suggests that the diphenyl groups of this compound would similarly occupy hydrophobic pockets within a target protein's active site.

In another significant study, 5,6-diphenyl-1,2,4-triazine-3-amine served as the foundational structure for developing potent adenosine (B11128) A2A receptor antagonists. nih.govacs.org The computational models for these derivatives indicated that the triazine core is essential for forming key hydrogen bonds, while the phenyl groups engage in hydrophobic and stacking interactions. nih.govacs.org Based on these findings, it can be predicted that this compound would also orient its triazine ring to interact with polar residues in a binding pocket, while the phenyl rings would favor interactions with non-polar residues. The chlorine atom at the 3-position would further modulate the electronic properties of the triazine ring and could participate in halogen bonding, a specific type of non-covalent interaction.

The table below summarizes the predicted interacting residues for derivatives of the 5,6-diphenyl-1,2,4-triazine scaffold with different protein targets, which can be extrapolated to understand the potential interactions of this compound.

| Derivative Scaffold | Protein Target | Key Interacting Residues | Predicted Interaction Type |

| 5,6-diphenyl-1,2,4-triazin-3(2H)-one | COX-2 | Val523, Ala527, Ser530 | Hydrophobic, Hydrogen Bonding |

| 3-amino-5,6-diphenyl-1,2,4-triazine | Adenosine A2A Receptor | Asn253, Phe168, Met270 | Hydrogen Bonding, π-π Stacking, Hydrophobic |

| 6-hydroxy-1,2,4-triazine-3,5(2H)-dione | h-DAAO | Gly313, Arg283, Tyr224, Tyr228, Leu51, His217 | Hydrogen Bonding, Hydrophobic |

This table is based on data from studies on derivatives and provides a predictive framework for the interaction of this compound. nih.govnih.govnih.gov

The diverse chemical structure of this compound and its derivatives allows for a variety of specific, non-covalent interactions with protein targets, which are crucial for binding affinity and selectivity.

Arene-Arene and π-π Interactions: The two phenyl rings at positions 5 and 6 of the triazine core are prime candidates for arene-arene and π-π stacking interactions. In the context of adenosine A2A receptor antagonists, one of the phenyl rings of a 5,6-biaryl-1,2,4-triazine-3-amine derivative was shown to form a perpendicular π-π stack with the side chain of a phenylalanine residue (Phe168). nih.govacs.org This type of interaction, where the electron-rich π system of an aromatic ring on the ligand interacts with the π system of an aromatic amino acid residue, is a significant contributor to the stability of the protein-ligand complex. The strength of these interactions can be substantial, with binding energies reaching up to -14.6 kcal/mol in some systems. nih.gov

Hydrophobic Interactions (π-Alkyl and Alkyl): The phenyl groups also readily participate in hydrophobic interactions with alkyl side chains of amino acids such as leucine, valine, and methionine. nih.gov For example, in the binding of a 1,2,4-triazine derivative to the adenosine A2A receptor, the side chain of Met270 was found to make a hydrophobic interaction with the ligand. nih.govacs.org

Hydrogen Bonds and π-H Interactions: The nitrogen atoms of the 1,2,4-triazine ring are effective hydrogen bond acceptors. Molecular docking studies on 6-hydroxy-1,2,4-triazine-3,5(2H)-dione derivatives as h-DAAO inhibitors revealed crucial hydrogen bonds between the triazine structure and residues like Gly313 and Arg283. nih.gov Furthermore, the hydrogen atoms attached to the phenyl rings can act as donors in C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring in the protein. Conversely, the triazine ring itself, being electron-deficient, can interact favorably with the hydrogen atoms of the protein in π-H interactions.

The following table details the specific interactions observed in molecular docking studies of 5,6-diphenyl-1,2,4-triazine derivatives, providing a model for the interactions of the 3-chloro analog.

| Interaction Type | Ligand Moiety | Interacting Protein Residue (Example) | Bond Distance (Å) |

| Hydrogen Bond (Donor) | Amino group at C3 | Asn253 | 2.85 |

| Hydrogen Bond (Acceptor) | Triazine Nitrogen | Asn253 | 2.76 |

| π-π Stacking | Phenyl ring at C5/C6 | Phe168 | Not Specified |

| Hydrophobic | Phenyl ring at C5/C6 | Met270 | Not Specified |

This data is derived from studies on 3-amino-5,6-diphenyl-1,2,4-triazine derivatives interacting with the adenosine A2A receptor. nih.govacs.org

Coordination Chemistry and Metal Complexation

3-Chloro-5,6-diphenyl-1,2,4-triazine and its Derivatives as Ligands

This compound itself is a precursor molecule, serving as a versatile intermediate for synthesizing more complex ligands. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can act as coordination sites.

Common derivatives used in coordination chemistry include those where the chloro group is replaced by moieties containing donor atoms like nitrogen, sulfur, or oxygen. A prominent example is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (dppt) , which is created by substituting the chlorine with a pyridyl group. This derivative has been extensively used as a sensitive reagent for the spectrophotometric determination of iron(II) and forms colored complexes with various metal ions. academie-sciences.fr Another significant derivative is formed by replacing the chloro group with a thione group, leading to 5,6-diphenyl-1,2,4-triazine-3(2H)-thione , which can coordinate to metals through its sulfur and nitrogen atoms. researchgate.net

The inherent low Lewis-basicity of the triazine nitrogen atoms can be a challenge for strong metal coordination. However, this is often overcome by designing derivatives that introduce strongly coordinating substituents, which promotes the formation of stable, multidentate chelate complexes. acs.org These modifications transform the basic triazine structure into a robust scaffold for building ligands tailored for specific metal ions and applications. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves reacting the tailored ligand with a suitable metal salt in an appropriate solvent, often under reflux. nih.gov The resulting complexes are then isolated as precipitates and can be purified by recrystallization.

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis is used to determine the metal-to-ligand stoichiometry. nih.gov

Infrared (IR) Spectroscopy helps confirm the coordination of the ligand to the metal ion. A shift in the characteristic vibrational frequencies of groups like C=N or C=S in the ligand upon complexation indicates their involvement in bonding with the metal. For example, in zinc(II) complexes with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the C=N and N=N stretching vibrations shift to lower frequencies, supporting the coordination of the triazine and pyridyl nitrogen atoms. academie-sciences.fr

NMR Spectroscopy (¹H, ¹³C, and where applicable, metal NMR like ¹¹⁹Sn) provides detailed information about the structure of the complex in solution. researchgate.netnih.gov

UV-Visible Spectroscopy is used to study the electronic transitions within the complex, which can provide insight into its geometry. semanticscholar.org

X-ray Diffraction on single crystals provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. academie-sciences.frresearchgate.net

Mass Spectrometry confirms the molecular weight and fragmentation pattern of the complexes. academie-sciences.fr

Thermal Analysis (TGA/DTA) can be used to study the thermal stability of the complexes and the presence of solvent molecules. semanticscholar.org

Derivatives of this compound form stable complexes with a variety of transition metals.

Iron (Fe): The derivative 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) is well-known for forming a distinct magenta-colored chelate with iron(II). researchgate.net This reaction is highly sensitive and is utilized in analytical methods for iron determination. academie-sciences.frresearchgate.net The formation of iron(III) complexes with multidentate pyridinyl ligands has also been extensively studied, typically yielding compounds with the general formula [FeLCl₃]. rsc.org

Copper (Cu): Dinuclear copper(I) complexes with the 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (L) ligand have been synthesized. mdpi.com In a representative synthesis, a compound with the formula Cu₂(dppm)₂(L)₂₂ was created, where the ligand coordinates to the copper centers, which are also bridged by bis(diphenylphosphino)methane (B1329430) (dppm) ligands. mdpi.com

Zinc (Zn): Zinc(II) chloride reacts with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (dppt) to form complexes with either a 1:1 or 2:1 ligand-to-metal ratio, depending on the stoichiometry of the reactants. academie-sciences.fr The resulting complexes, such as Zn(dppt)Cl₂, have been characterized by X-ray diffraction and various spectroscopic methods. academie-sciences.fr

The coordination chemistry of these triazine derivatives extends to main group metals, with tin being a notable example.

Tin (Sn): A well-characterized organotin(IV) complex, chloro[5,6-diphenyl-1,2,4-triazine-3(2H)-thionato]dimethyltin(IV) , has been synthesized. researchgate.net This compound was formed by the reaction of dichlorodimethyltin(IV) with a thione derivative of the parent triazine. researchgate.net X-ray analysis revealed a pentacoordinate tin center. researchgate.net The synthesis of other organotin(IV) complexes with related thiosemicarbazone/hydrazone ligands also demonstrates the affinity of these scaffolds for tin, forming complexes with a 1:1 metal-to-ligand ratio. nih.gov

The versatile coordination capabilities of 1,2,4-triazine (B1199460) derivatives make them suitable ligands for f-block elements as well.

Zirconyl (ZrO²⁺) and Uranyl (UO₂²⁺): Ligands based on the 1,2,4-triazine framework have been successfully used to form complexes with zirconyl and uranyl ions. semanticscholar.orgnih.govnih.gov For instance, the quadridentate ligand 6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2':6',2''-terpyridine has been shown to form a 1:1 complex with the linear uranyl (UO₂²⁺) ion, whose structure was confirmed by X-ray crystallography. nih.gov General synthetic routes for zirconyl and uranyl complexes often involve reacting salts like ZrOCl₂ or UO₂(CH₃COO)₂ with the ligand in an appropriate solvent. nih.gov

Coordination Modes and Geometries of Metal Centers

The metal complexes derived from this compound exhibit a range of coordination modes and geometries, which are highly dependent on the nature of the derivative, the metal ion, and other ancillary ligands present.

A prime example is the chloro[5,6-diphenyl-1,2,4-triazine-3(2H)-thionato]dimethyltin(IV) complex. In this structure, the tin atom is pentacoordinate, with a geometry defined by the sulfur and a nitrogen atom from the triazinethione ligand, a chlorine atom, and two methyl groups. researchgate.net The ligand itself acts as a bidentate chelate, forming a four-membered ring with the tin atom. researchgate.net The bond distances are Sn–S = 2.4671 Å and Sn–N = 2.525 Å. researchgate.net

In the case of the transition metal complex Zn(dppt)Cl₂ , the zinc(II) ion is four-coordinated. academie-sciences.fr The geometry is described as tetrahedrally distorted, with the zinc atom bonded to the nitrogen of the pyridyl ring and one nitrogen of the triazine ring from the dppt ligand, along with two chlorine atoms. academie-sciences.fr

The table below summarizes the coordination geometries observed in selected metal complexes.

| Metal Ion | Ligand Derivative | Coordination Number | Geometry | Source |

| Sn(IV) | 5,6-diphenyl-1,2,4-triazine-3(2H)-thionato | 5 | Pentacoordinate | researchgate.net |

| Zn(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | 4 | Tetrahedrally distorted | academie-sciences.fr |

| Cu(I) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | 4 | Tetrahedral | mdpi.com |

While many derivatives of this compound act as bidentate ligands, the scaffold is highly suitable for designing tridentate ligands. acs.org Tridentate coordination involves a ligand that binds to a central metal ion through three donor atoms. nih.gov This often leads to highly stable metal complexes.

The specific coordination mode depends on the functional groups introduced into the triazine structure. For example, Schiff base complexes derived from triazines can exhibit tridentate behavior. nih.govresearchgate.net In these cases, coordination can occur through an oxygen atom (e.g., from a phenolic group), the nitrogen atom of the azomethine (C=N) group, and a nitrogen atom from the triazine ring (an O,N,N donor set). researchgate.net

In the documented complexes of derivatives of this compound, bidentate coordination is common:

N,N-Coordination: The ligand 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine coordinates to metals like Zn(II) and Cu(I) through the pyridyl nitrogen and one of the adjacent triazine nitrogens. academie-sciences.frmdpi.com

N,S-Coordination: The ligand 5,6-diphenyl-1,2,4-triazine-3(2H)-thionato coordinates to Sn(IV) via a triazine nitrogen and the exocyclic sulfur atom, forming a stable four-membered chelate ring. researchgate.net

These examples demonstrate how functionalization at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) core dictates the resulting coordination chemistry, enabling the formation of varied and stable metal complexes.

Chelate Ring Formation

Derivatives of 5,6-diphenyl-1,2,4-triazine are effective chelating agents, coordinating to metal ions through multiple donor atoms to form stable ring structures. The mode of chelation and the size of the resulting ring depend on the specific functional group introduced at the C3 position.

For instance, when the chloro group is replaced by a hydrazone moiety, such as in 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine (AHDT), the ligand can coordinate to divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II). doaj.orgresearchgate.net Similarly, a hydrazone ligand derived from the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) and 2-hydroxy-1-naphthaldehyde (B42665) (DTHMN) acts as a tridentate ONN chelating agent, using the triazine ring nitrogen, the azomethine nitrogen, and a deprotonated hydroxyl group to bind to metal centers like Cu(II) and Zn(II). researchgate.net

In other cases, a thionato derivative, 5-methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione, coordinates with a tin atom via its sulfur and an amine nitrogen atom. This bidentate coordination results in the formation of a stable four-membered chelate ring. researchgate.net The ability of these triazine-based ligands to form such chelate rings with metal ions is fundamental to the stability and structure of the resulting complexes.

Spectroscopic and Thermal Analysis of Metal Complexes

The formation and properties of metal complexes derived from 5,6-diphenyl-1,2,4-triazine ligands are extensively studied using a suite of analytical techniques. Spectroscopic methods provide insight into the electronic environment of the metal center and the nature of the metal-ligand bonding, while thermal analysis reveals the composition and stability of the complexes.

Electron Spin Resonance (ESR) and Electronic Spectra

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, such as Cu(II) complexes. nih.gov The ESR spectrum of a powdered Cu(II) complex with the hydrazone ligand DTHMN, [Cu(DTHMN)(OAc)(EtOH)₂]·H₂O, exhibits an axial signal, which is characteristic of a d⁹ system in an axially symmetric environment. researchgate.net The g-values derived from the spectrum provide information about the covalent nature of the metal-ligand bond. researchgate.net For the Cu(II)-DTHMN complex, the observed trend of g∥ > g⊥ > gₑ (where gₑ is the g-value for a free electron, ~2.0023) is indicative of an unpaired electron residing in the dₓ²-y² orbital, which is typical for Cu(II) complexes with square planar or distorted octahedral geometries. researchgate.netresearchgate.net

| Parameter | Value | Indication |

|---|---|---|

| g∥ | 2.23 | Axial symmetry, covalent character of metal-ligand bond |

| g⊥ | 2.09 | |

| gₑ | ~2.0023 | Reference for free electron |

Electronic spectra (UV-Vis) also offer valuable insights into the geometry of the complexes. The UV-Vis spectrum of the DTHMN ligand shows bands corresponding to π→π* and n→π* transitions. Upon complexation with Cu(II) and Zn(II), these bands may shift, and new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) may appear. researchgate.net For example, the electronic spectra of Pt(II) complexes with s-triazine ligands have been assigned based on TD-DFT calculations, correlating observed bands with specific electronic transitions like HOMO→LUMO excitations. nih.gov

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is employed to study the thermal stability and composition of the metal complexes. The TGA curve for the [Cu(DTHMN)(OAc)(EtOH)₂]·H₂O complex shows distinct mass loss steps at different temperature ranges. researchgate.net The initial weight loss at lower temperatures typically corresponds to the removal of solvent molecules, such as water of hydration and coordinated ethanol (B145695). Subsequent decomposition at higher temperatures involves the loss of the organic ligand components, ultimately leaving a metal oxide residue. These analyses are crucial for confirming the stoichiometry of the synthesized complexes proposed by other analytical methods. researchgate.net

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 30-150 | 2.5 | Loss of 1 lattice H₂O molecule |

| 150-250 | 12.5 | Loss of 2 coordinated EtOH molecules |

| 250-350 | 8.2 | Loss of acetate (B1210297) group |

| >350 | 65.8 | Decomposition of the DTHMN ligand |

Powder X-ray Diffraction (XRD) Measurements

Powder X-ray Diffraction (PXRD) is a key technique for characterizing crystalline materials. researchgate.net In the context of 5,6-diphenyl-1,2,4-triazine-derived complexes, PXRD is used to confirm the formation of a new crystalline phase and to assess its purity. The diffraction pattern of a synthesized metal complex will be distinctly different from the patterns of the starting ligand and metal salt. nih.gov For example, the PXRD patterns of ligands and their corresponding Cu(II) complexes showed completely different reflection peaks, confirming the generation of new coordination compounds. nih.gov The technique is also valuable for determining the crystalline nature of the material, with sharp peaks indicating a well-ordered crystalline structure and broad humps suggesting an amorphous or nanocrystalline nature, as was observed in the case of nano-sized Cu(II) and Zn(II) complexes of the DTHMN ligand. researchgate.net

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from triazine-based ligands are of significant interest for their potential in homogeneous catalysis. acs.org The electronic properties and steric environment of the metal center can be fine-tuned by modifying the ligand structure, making them suitable for a variety of catalytic transformations.

Asymmetric Catalysis (e.g., Cu-Catalyzed Nitroaldol Reactions)

A prominent area of application for chiral metal complexes is asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The nitroaldol (or Henry) reaction, which forms a C-C bond between a nitroalkane and an aldehyde, is a classic example. nih.gov This reaction is of great synthetic importance as its products, β-nitroalcohols, are versatile intermediates for many valuable compounds. nih.gov

Copper(II) complexes featuring chiral ligands have been effectively used as catalysts in the asymmetric Henry reaction. nih.gov While specific studies employing ligands derived directly from this compound in this reaction are not extensively reported, related systems demonstrate the principle. For instance, chiral copper complexes can act as Lewis acids to activate the aldehyde, while a basic counter-anion or an external base deprotonates the nitroalkane to form the nucleophilic nitronate anion. nih.gov The chiral environment created by the ligand around the copper center then directs the approach of the nucleophile to the aldehyde, resulting in an enantiomerically enriched product. The efficiency and enantioselectivity of these catalytic systems are highly dependent on the ligand structure, solvent, and reaction conditions. nih.govnih.gov The development of ligands from the 5,6-diphenyl-1,2,4-triazine family for such applications remains an active area of research.

Biological Activity and Mechanistic Insights in Medicinal Chemistry

Antimicrobial Properties

The 1,2,4-triazine (B1199460) core is a well-established pharmacophore known to impart antimicrobial properties to the molecules that contain it. Derivatives of 3-Chloro-5,6-diphenyl-1,2,4-triazine have been investigated for their ability to combat various microbial pathogens.

Antifungal Activity (e.g., against Candida utilis, Aspergillus fumigatus)

While specific studies on the antifungal activity of this compound against Candida utilis and Aspergillus fumigatus are not extensively detailed in the reviewed literature, the broader class of 1,2,4-triazine derivatives has demonstrated notable antifungal potential against related species.